molecular formula C11H11BrN2O2S B11792398 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole

3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11792398
M. Wt: 315.19 g/mol
InChI Key: KWZHSGFSDLPJCL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromophenyl group at position 3 and an ethylsulfonyl group at position 4 of the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 4-bromoacetophenone and ethyl acetoacetate.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, where the pyrazole intermediate is treated with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include sulfone and sulfide derivatives, respectively.

Scientific Research Applications

3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromophenyl and ethylsulfonyl groups can interact with the active sites of enzymes or receptors, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Methylphenyl)-4-(ethylsulfonyl)-1H-pyrazole: Similar structure but with a methyl group instead of bromine.

    3-(4-Nitrophenyl)-4-(ethylsulfonyl)-1H-pyrazole: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole imparts unique electronic and steric properties compared to its analogs. This can affect its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

5-(4-bromophenyl)-4-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H11BrN2O2S/c1-2-17(15,16)10-7-13-14-11(10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14)

InChI Key

KWZHSGFSDLPJCL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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